![molecular formula C12H19N3O B2358680 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol CAS No. 1594714-10-9](/img/structure/B2358680.png)
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of cyclohexanol derivatives and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in the development of cancer and neurodegenerative diseases. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been shown to reduce the production of amyloid-beta, which is a protein that is associated with the development of Alzheimer's disease. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that it has been shown to have low toxicity and to be well-tolerated in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are many potential future directions for research on 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. One area of research could be to further elucidate its mechanism of action and to optimize its therapeutic potential. Another area of research could be to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could be conducted to evaluate its safety and efficacy in human clinical trials.
合成方法
The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol involves the reaction of 4-methyl-2-aminopyrimidine with cyclohexanone in the presence of a reducing agent. The product is then subjected to further purification steps to obtain pure 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been optimized to yield high purity and high yields.
科学研究应用
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancer. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)15(2)10-5-3-4-6-11(10)16/h7-8,10-11,16H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWGVLPCRXEJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CCCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

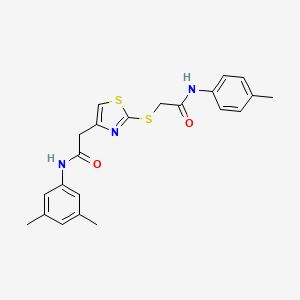
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)
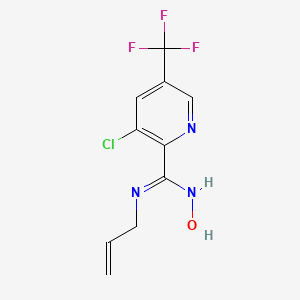

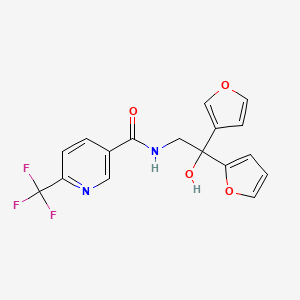
![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2358609.png)

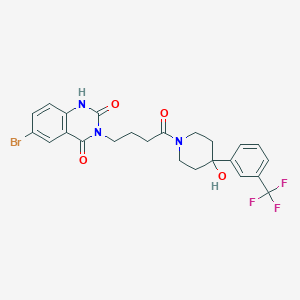
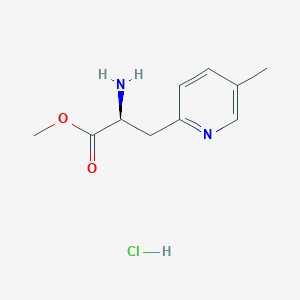
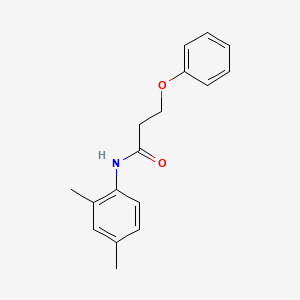
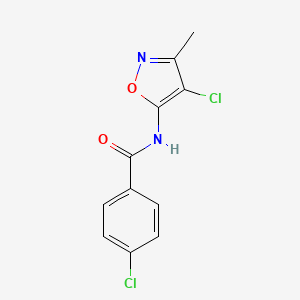
![N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide](/img/structure/B2358618.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)